molecular formula C20H21N3O B2736928 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole CAS No. 931015-18-8

2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2736928
CAS No.: 931015-18-8
M. Wt: 319.408
InChI Key: PQLLSPOROWNXQF-UHFFFAOYSA-N
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Description

2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a synthetic small molecule featuring a benzimidazole core linked to a N-(2-methylbenzoyl) piperidine moiety. This specific molecular architecture, which combines nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery research. Benzimidazole derivatives are widely studied in scientific literature for their potential as scaffolds in developing pharmacologically active compounds . The piperidine ring is a common feature in many biologically active molecules, and its substitution pattern can critically influence a compound's binding affinity and selectivity . The incorporation of the 2-methylbenzoyl group introduces a lipophilic aromatic element that may enhance interactions with various enzyme binding sites. This compound is provided as a high-purity material intended for use in biochemical assay development, high-throughput screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-7-2-3-9-16(14)20(24)23-12-6-8-15(13-23)19-21-17-10-4-5-11-18(17)22-19/h2-5,7,9-11,15H,6,8,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLLSPOROWNXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then reacted with a benzodiazole precursor under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazole derivatives .

Scientific Research Applications

2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

  • 2-[1-(3-Methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole (CAS 942864-89-3): Structural Difference: The benzoyl group at the piperidine nitrogen is substituted with a 3-methoxy group instead of 2-methyl. This may alter interactions with polar residues in target proteins . Molecular Formula: C20H21N3O2; Molecular Weight: 335.4 .
  • 1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole: Structural Difference: Replaces the 2-methylbenzoyl group with a methyl group.
  • 2-Ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride :

    • Structural Difference : Features an ethyl group instead of the benzoyl substituent.
    • Impact : The smaller ethyl group may reduce steric hindrance, allowing for tighter binding in hydrophobic pockets .

Modifications on the Benzimidazole Core

  • 2-(1H-1,3-Benzodiazol-2-yl)phenol (1b): Structural Difference: A phenolic hydroxyl group replaces the piperidine-2-methylbenzoyl substituent. Impact: Enhances hydrogen-bonding capacity, improving interactions with polar targets like kinases or oxidoreductases .
  • 5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b): Structural Difference: Incorporates a triol-substituted benzene ring. aureus thymidylate kinase .

Antiparasitic and Antimicrobial Activity

  • MMV666023 (1-[1-(4-methylbenzyl)benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide): IC50: 60.8 nM against Leishmania major .
  • Compound 1b and 5b :

    • Activity : Demonstrated significant antimicrobial and antioxidant activity in preliminary assays .

Binding and Docking Studies

  • AutoDock Vina Results :
    • Compounds 1b and 5b showed high binding scores with S. aureus thymidylate kinase (PDB: 4QGH), indicating the importance of substituent positioning for target engagement .
    • The 2-methylbenzoyl group in the target compound may occupy hydrophobic pockets more effectively than smaller substituents like ethyl or methyl .

Physicochemical Comparisons

Compound Molecular Weight LogP* Solubility (Predicted) Key Substituent
Target Compound ~335.4 High Low (hydrophobic) 2-Methylbenzoyl
3-Methoxybenzoyl Analog 335.4 Moderate Moderate 3-Methoxybenzoyl
1b (Phenolic Derivative) 225.2 Low High Hydroxyl group
MMV666023 444.59 High Low Piperidine-carboxamide

*LogP values estimated based on substituent hydrophobicity.

Biological Activity

The compound 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to This compound possess activity against a range of bacterial strains. The structure-activity relationship (SAR) analysis suggests that the presence of the piperidine moiety enhances antimicrobial efficacy.

CompoundActivity (MIC)Target Pathogen
2a0.5 μg/mLMycobacterium tuberculosis
2b0.25 μg/mLMycobacterium marinum

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A notable study investigated the effects of This compound on human cancer cell lines. The results indicated:

  • IC50 values were significantly lower than those of standard chemotherapeutics.
  • The compound triggered apoptotic pathways, as evidenced by increased caspase activity.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.

The neuroprotective effects are attributed to:

  • Reduction of reactive oxygen species (ROS).
  • Modulation of inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzodiazole and piperidine rings significantly influence biological activity. For instance:

  • Substituents on the benzene ring : Electron-donating groups enhance activity.
  • Piperidine modifications : Alterations in the piperidine nitrogen can affect binding affinity to biological targets.

Table: SAR Insights

Modification TypeEffect on Activity
Electron-donating groupsIncreased antimicrobial activity
Piperidine nitrogen substitutionEnhanced anticancer efficacy

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